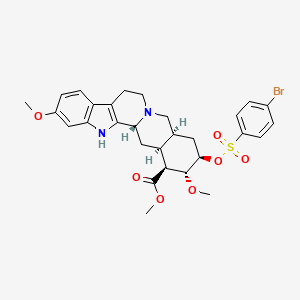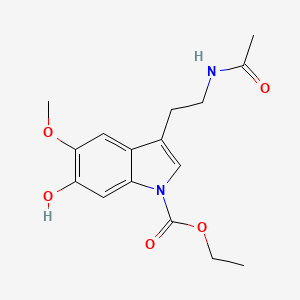
O-Acetyl Tramadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetyl Tramadol is a synthetic opioid analgesic derived from tramadol. It is known for its potent pain-relieving properties and is used in the management of moderate to severe pain. The compound is structurally related to tramadol, with the addition of an acetyl group, which enhances its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Tramadol typically involves the acetylation of tramadol. The process begins with the reaction of tramadol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the tramadol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in a controlled environment to ensure consistency and quality.
化学反応の分析
Types of Reactions: O-Acetyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
O-Acetyl Tramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of opioid synthesis and modification.
Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
作用機序
O-Acetyl Tramadol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It binds to and activates μ-opioid receptors, leading to analgesia.
Serotonin and Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
Molecular Targets and Pathways: The primary molecular targets are the μ-opioid receptors, and the pathways involved include the modulation of neurotransmitter release and inhibition of pain signal transmission.
類似化合物との比較
Tramadol: The parent compound, with similar analgesic properties but less potent.
Tapentadol: Another synthetic opioid with dual mechanisms of action, similar to O-Acetyl Tramadol.
Oxycodone: A potent opioid analgesic with a different chemical structure but similar pain-relieving effects.
Uniqueness: this compound is unique due to its enhanced potency and dual mechanism of action, which combines opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This makes it a versatile and effective analgesic with a broad range of applications.
特性
CAS番号 |
1413642-27-9 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.418 |
IUPAC名 |
[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |
InChIキー |
LQUPISJKOHCHAY-AEFFLSMTSA-N |
SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
同義語 |
(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)

![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)

